molecular formula C17H13N3O5S2 B2946354 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate CAS No. 877650-51-6

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate

Cat. No.: B2946354
CAS No.: 877650-51-6
M. Wt: 403.43
InChI Key: KQTXHOCCJXEHQQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining a 1,3,4-thiadiazole core with a pyran-4-one ring system and a benzoate ester. Its structure features a 5-acetamido-substituted thiadiazole linked via a sulfanylmethyl bridge to the 4-oxo-4H-pyran-3-yl moiety, which is esterified with benzoic acid. The benzoate ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-10(21)18-16-19-20-17(27-16)26-9-12-7-13(22)14(8-24-12)25-15(23)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTXHOCCJXEHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with acetic anhydride.

    Attachment of the Thiadiazole to the Pyranone Ring: This step involves the reaction of the thiadiazole derivative with a suitable pyranone precursor under basic conditions.

    Esterification: The final step is the esterification of the pyranone-thiadiazole intermediate with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone and benzoate moieties.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.

Medicine

    Drug Design: The compound’s unique structure allows for the exploration of its potential as a pharmacophore in the design of new therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Group

The compound’s benzoate group can be modified with different substituents to alter reactivity and bioactivity. Key analogs include:

Compound Name Substituent on Benzoate Molecular Formula Molecular Weight Key Properties/Applications Reference
6-{[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate None (parent compound) C₁₇H₁₃N₃O₅S₂ 415.4 Baseline structure for comparison
6-{[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate 5-Bromo, 2-chloro C₁₇H₁₁BrClN₃O₅S₂ 516.8 Enhanced electrophilicity; potential halogen-bonding interactions
6-{[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate 4-Nitro C₁₇H₁₂N₄O₇S₂ 448.4 Electron-withdrawing nitro group; may improve stability under acidic conditions

Key Findings :

  • The bromo-chloro derivative (516.8 g/mol) exhibits higher molecular weight and halogen-mediated reactivity, which could enhance binding to biological targets .
Modifications to the Thiadiazole Core

Replacing the acetamido group on the thiadiazole ring alters electronic and steric properties:

Compound Name Thiadiazole Substituent Molecular Formula Molecular Weight Biological Relevance Reference
This compound 5-Acetamido C₁₇H₁₃N₃O₅S₂ 415.4 Reference compound
4-Oxo-6-{[(5-propionamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl benzoate 5-Propionamido C₁₈H₁₅N₃O₅S₂ 429.5 Increased lipophilicity; potential prolonged metabolic half-life
6-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate 5-Amino C₁₅H₁₁N₃O₅S₂ 385.4 Enhanced nucleophilicity; possible protease inhibition

Key Findings :

  • The propionamido analog (429.5 g/mol) demonstrates higher lipophilicity, suggesting improved blood-brain barrier penetration compared to the acetamido parent .
  • The 5-amino derivative (385.4 g/mol) lacks the acetyl group, which may reduce steric hindrance and increase reactivity in nucleophilic environments .
Bioactivity Relative to Acetazolamide

Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor, shares the 5-acetamido-thiadiazole motif with the target compound but lacks the pyran-benzoate system . Key differences:

  • Mechanism : Acetazolamide’s sulfonamide group directly binds zinc in carbonic anhydrase, while the target compound’s benzoate ester may interact via hydrophobic or π-π stacking .
  • Solubility : Acetazolamide (log P ~0.4) is more hydrophilic than the target compound (estimated log P ~2.1), affecting tissue distribution .

Biological Activity

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate is a synthetic compound that falls within the category of thiadiazole derivatives. These compounds have gained attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N4O3S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a thiadiazole ring, which is known for its potential pharmacological properties.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit significant biological activities. The biological effects of this compound are primarily categorized into the following areas:

1. Antimicrobial Activity

Thiadiazole derivatives have been reported to show considerable antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliWeak to Moderate
Salmonella typhiStrong
Bacillus subtilisModerate

Research has shown that compounds similar to this compound display IC50 values ranging from 2.14 µM to 21.25 µM for various bacterial strains, indicating promising antibacterial potential .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. For instance, some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis in cancer cells.

Cell Line IC50 Value (µM)
MCF-71 - 7
HepG20.5

In comparative studies, the reference drug doxorubicin has an IC50 value of 0.5 µM, highlighting the competitive efficacy of these new compounds .

3. Enzyme Inhibition

Thiadiazole derivatives have also been studied for their ability to inhibit key enzymes involved in various biological processes. For example:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Strong Inhibition2.14 - 6.28
UreaseStrong Inhibition1.13 - 6.28

These findings suggest that compounds like this compound could serve as leads in developing new enzyme inhibitors for therapeutic applications .

Case Studies

Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated a series of thiadiazole compounds against multiple bacterial strains and found that certain derivatives exhibited potent activity comparable to existing antibiotics .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of synthesized thiadiazole derivatives on cancer cell lines and reported significant anticancer properties .
  • Enzyme Inhibition Studies : Research on enzyme inhibition demonstrated that synthesized compounds effectively inhibited both AChE and urease with IC50 values significantly lower than standard drugs .

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